Direct Comparison of ATM Kinase Inhibitory Potency (IC50) in Cell-Free Assays
In direct comparative biochemical assays, KU 59403 exhibits a 4.3-fold improvement in ATM inhibitory potency (IC50 = 3 nM) compared to the first-generation tool compound KU-55933 (IC50 = 13 nM) [1]. This enhancement in potency at the molecular target translates to greater efficacy at lower concentrations in cellular assays.
| Evidence Dimension | ATM Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | KU-55933: 13 nM |
| Quantified Difference | 4.3-fold lower IC50 (more potent) |
| Conditions | Cell-free biochemical assay |
Why This Matters
Higher potency allows for lower effective concentrations in downstream assays, reducing the risk of off-target effects and compound interference.
- [1] Batey MA, Zhao Y, Kyle S, et al. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. Mol Cancer Ther. 2013 Jun;12(6):959-67. View Source
